molecular formula C23H29N5OS B4120406 N-(oxolan-2-ylmethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

N-(oxolan-2-ylmethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

Cat. No.: B4120406
M. Wt: 423.6 g/mol
InChI Key: PBAYHWRPNWRWSL-UHFFFAOYSA-N
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Description

5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine involves multiple steps and specific reaction conditions. One common synthetic route starts with the preparation of 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. This intermediate is then treated with α-halo carbonyl compounds such as chloroacetone, ethyl chloroacetate, or 2-bromoacetophenone to form the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using large-scale reactors and continuous flow techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Cyclization: The compound can undergo intramolecular cyclization under acidic or basic conditions to form various cyclic derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may act as an antagonist to NMDA and D1 receptors, which are involved in neurological processes . Additionally, it may inhibit the activity of enzymes such as glucosidases and monoamine oxidases, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine include:

In comparison, 5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine stands out due to its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5OS/c1-4-10-28(11-5-1)22-17-9-3-2-8-16(17)18-19-20(30-23(18)27-22)21(26-14-25-19)24-13-15-7-6-12-29-15/h14-15H,1-13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAYHWRPNWRWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C4=C2CCCC4)C5=C(S3)C(=NC=N5)NCC6CCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(oxolan-2-ylmethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Reactant of Route 2
Reactant of Route 2
N-(oxolan-2-ylmethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Reactant of Route 3
N-(oxolan-2-ylmethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Reactant of Route 4
N-(oxolan-2-ylmethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Reactant of Route 5
Reactant of Route 5
N-(oxolan-2-ylmethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Reactant of Route 6
Reactant of Route 6
N-(oxolan-2-ylmethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

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